

Spectroscopic Data Analysis of 1-Dodecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **1-dodecene**, a commercially significant alpha-olefin. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are vital for researchers, scientists, and professionals in drug development for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-dodecene**, both ¹H and ¹³C NMR spectra are crucial for confirming its identity.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of **1-dodecene** exhibits characteristic signals corresponding to the different types of protons in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Proton Assignment	Chemical Shift (δ) in ppm	
H-1 (CH=CH ₂)	~4.93	
H-1' (CH=CH ₂)	~4.98	
H-2 (CH=CH ₂)	~5.79	
H-3 (-CH ₂ -CH=CH ₂)	~2.02	
H-4 to H-11 (-(CH ₂) ₈ -)	~1.27-1.46	
H-12 (-CH ₃)	~0.89	

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon framework of **1-dodecene**. The chemical shifts are also referenced to tetramethylsilane (TMS) in CDCl₃.

Carbon Assignment	Chemical Shift (δ) in ppm	
C-1 (CH ₂ =CH-)	~114.1	
C-2 (-CH=CH ₂ -)	~139.2	
C-3 (-CH ₂ -CH=CH ₂)	~33.9	
C-4 to C-9 (-(CH ₂) ₆ -)	~28.9 - 29.6	
C-10 (-CH ₂ -)	~31.9	
C-11 (-CH ₂ -)	~22.7	
C-12 (-CH ₃)	~14.1	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-dodecene** shows characteristic absorptions for its alkene and alkane moieties.

Vibrational Mode	Absorption Frequency (cm ⁻¹)	
=C-H stretch	~3079	
C-H stretch (alkane)	~2925, 2854	
C=C stretch	~1641	
-CH ₂ - bend	~1465	
=C-H bend (out-of-plane)	~991, 909	

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method for the analysis of volatile compounds like **1-dodecene**. The mass spectrum shows the molecular ion peak and various fragment ions.

m/z	Relative Intensity (%)	Assignment
168	9.8	[M] ⁺ (Molecular Ion)
97	45.9	[C7H13] ⁺
83	65.2	[C ₆ H ₁₁] ⁺
70	89.4	[C₅H10] ⁺
69	76.5	[C₅H ₉]+
56	92.5	[C ₄ H ₈] ⁺
55	92.9	[C ₄ H ₇]+
43	100.0	[C₃H₁]+ (Base Peak)
41	75.2	[C₃H₅] ⁺

Experimental Protocols NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh approximately 10-20 mg of 1-dodecene into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Agitate the vial to ensure the sample is completely dissolved.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

- ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled pulse sequence is employed. A 45-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are typical. A larger number of scans (e.g., 1024 or more) are usually required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

- Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a Pasteur pipette, place one to two drops of neat 1-dodecene onto the center of the salt plate.[1]
- Carefully place a second salt plate on top of the first, creating a thin liquid film of the sample between the plates.[1]
- Ensure there are no air bubbles trapped between the plates.

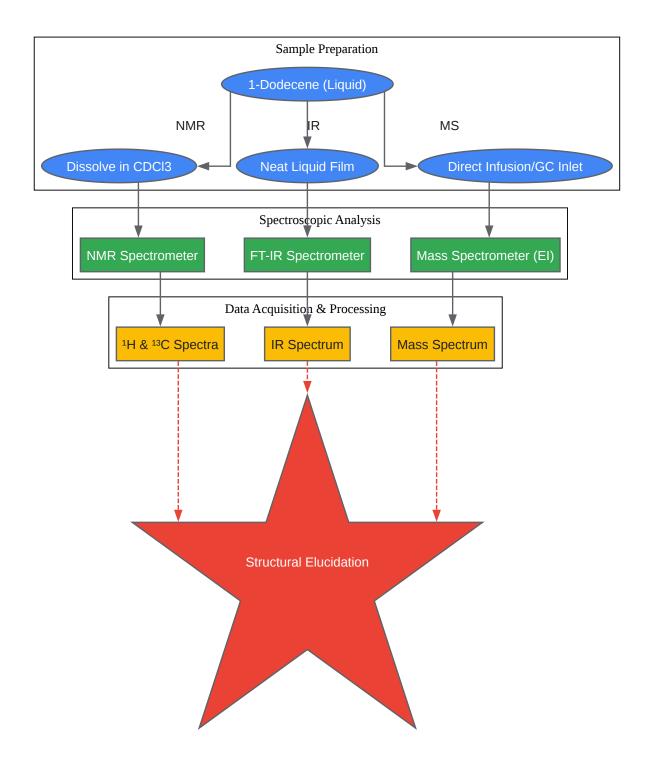
Data Acquisition (FT-IR):

- Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty beam.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Typically, 16 to 32 scans are co-added and averaged to obtain the final spectrum.
- After analysis, the salt plates should be cleaned with a dry solvent (e.g., anhydrous acetone
 or isopropanol) and stored in a desiccator.

Mass Spectrometry Protocol

Sample Introduction (for a volatile liquid):

A minute amount of 1-dodecene is introduced into the ion source of the mass spectrometer.
 This can be done via direct injection with a syringe into a heated inlet or through a gas chromatography (GC) system for separation prior to analysis.


Data Acquisition (Electron Ionization - EI):

- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize and fragment.
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as **1-dodecene**.

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of **1-dodecene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-DODECENE(112-41-4) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of 1-Dodecene: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b091753#spectroscopic-data-for-1-dodecene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com